6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
Description
6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Properties
CAS No. |
927636-44-0 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-ethyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15N3O/c1-2-8-7-9(14)12-10(11-8)13-5-3-4-6-13/h7H,2-6H2,1H3,(H,11,12,14) |
InChI Key |
UDIWPWMGYYYNJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one typically involves the use of organolithium reagents. For instance, the reaction of 2,4-dichloro-6-phenylpyrimidine with N-methylpiperazine can be highly regioselective, favoring the formation of C-4 substituted products . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and low temperatures, such as -78°C, to ensure high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar organolithium reagents and reaction conditions. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The highly electron-deficient character of the pyrimidine ring makes it suitable for nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and N-methylpiperazine.
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various C-4 substituted pyrimidine derivatives .
Scientific Research Applications
6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of therapeutic agents due to its biological activities.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions.
Pharmacology: The compound’s interactions with various receptors and enzymes make it a valuable tool in pharmacological research.
Mechanism of Action
The mechanism of action of 6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The pyrimidine ring’s electron-deficient nature allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: This compound is similar in structure and can undergo similar nucleophilic substitution reactions.
2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another related compound that can be synthesized using organolithium reagents.
Uniqueness
6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo regioselective nucleophilic substitution makes it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
6-Ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, identified by the compound ID BB11-0069, is a pyrimidine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest various pharmacological properties. This article explores the biological activity of this compound, emphasizing its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is C10H15N3O, with a molecular weight of 193.25 g/mol. The compound features a pyrimidine ring substituted with an ethyl group and a pyrrolidine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 193.25 g/mol |
| Molecular Formula | C10H15N3O |
| CAS Number | Not specified |
Antibacterial Activity
Recent studies have demonstrated that compounds similar to 6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Case Study:
In a study evaluating the antibacterial efficacy of pyrrolidine derivatives, compounds were tested against a range of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values as low as 0.0039 mg/mL against S. aureus and E. coli, highlighting their potential as new antibacterial agents .
Antifungal Activity
In addition to antibacterial activity, there is evidence supporting the antifungal properties of related compounds. Pyrrolidine derivatives have been tested against fungal strains, showing promising results with MIC values indicating effective growth inhibition .
Structure-Activity Relationships (SAR)
The SAR analysis of pyrimidine derivatives has revealed that modifications on the pyrrolidine ring significantly influence biological activity. Substituents such as halogens or other electron-donating groups enhance antimicrobial potency . For example, the presence of specific functional groups can lead to improved interactions with bacterial cell membranes or enzymes involved in cell wall synthesis.
Summary of Biological Activities
| Activity Type | Target Organisms | MIC Values (µg/mL) |
|---|---|---|
| Antibacterial | S. aureus, E. coli | 3.12 - 12.5 |
| Antifungal | Candida albicans | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
